molecular formula C13H12ClNO B1271969 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one CAS No. 849021-07-4

6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B1271969
CAS No.: 849021-07-4
M. Wt: 233.69 g/mol
InChI Key: XCPNBFVIMZKMHY-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one are blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .

Mode of Action

The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . This interaction results in the prevention of the conversion of prothrombin to thrombin, a key step in the blood coagulation process .

Biochemical Pathways

The inhibition of factors Xa and XIa affects the blood coagulation cascade, specifically the intrinsic and extrinsic pathways . The downstream effects include the prevention of fibrin clot formation, which is the final product of the coagulation cascade .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of thrombin formation and fibrin clot formation . This results in an anticoagulant effect, preventing the formation of harmful blood clots .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of a chloromethylated precursor with a suitable amine can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with diverse applications.

    Quinazoline: Known for its use in anticancer drugs.

Properties

IUPAC Name

3-(chloromethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPNBFVIMZKMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375447
Record name 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-07-4
Record name 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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